molecular formula C19H20N2O3 B2662146 N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-2-phenoxyacetamide CAS No. 941960-00-5

N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-2-phenoxyacetamide

Cat. No. B2662146
M. Wt: 324.38
InChI Key: OYESXOUTGVRNLT-UHFFFAOYSA-N
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Description

“N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-2-phenoxyacetamide” is a chemical compound with diverse applications in scientific research1. Its unique structure enables investigations into various fields, including medicinal chemistry, drug discovery, and organic synthesis1.



Synthesis Analysis

The synthesis of “N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-2-phenoxyacetamide” is not explicitly mentioned in the search results. However, similar compounds have been synthesized and offered by various chemical suppliers21.



Molecular Structure Analysis

The molecular structure analysis of “N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-2-phenoxyacetamide” is not available in the search results. Further research or experimental analysis may be required to obtain this information.



Chemical Reactions Analysis

The chemical reactions involving “N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-2-phenoxyacetamide” are not explicitly mentioned in the search results. However, it is a versatile material used in diverse scientific research, owing to its unique properties3. It finds applications in various fields such as pharmaceuticals, biochemistry, and organic synthesis3.



Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-2-phenoxyacetamide” are not available in the search results. Further research or experimental analysis may be required to obtain this information.


Scientific Research Applications

Antimicrobial and Antitubercular Properties

2-(Quinolin-4-yloxy)acetamides have been identified as potent inhibitors of Mycobacterium tuberculosis growth, including drug-resistant strains. These compounds exhibit minimal inhibitory concentration (MIC) values as low as 0.05 μM and demonstrate intracellular activity against bacilli in infected macrophages, comparable to rifampin. Their low toxicity to mammalian cells and absence of cardiac toxicity in zebrafish models indicate their potential as alternatives for tuberculosis treatment (Pissinate et al., 2016). Further research suggests that these compounds have a synergistic effect with rifampin, underscoring their potential in drug combination therapies for tuberculosis (Giacobbo et al., 2017).

Antiprotozoal and Anticancer Activities

N-(Substituted-phenyl)-2-[5-(quinoxalin-2-yloxymethyl)-[1,3,4] oxadiazol-2-ylsulfanyl]-acetamides, derived from 2-hydroxy quinoxaline, showed promising antibacterial, antifungal, and anti-Trypanosoma cruzi activities. The lead compound demonstrated significant efficacy in a short-term in vivo model for T. cruzi, suggesting potential for antiprotozoal therapies (Patel et al., 2017).

Fluorescent Sensors and Structural Studies

Quinoline derivatives, including those similar in structure to N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-2-phenoxyacetamide, have been developed as fluorescent sensors. For example, a sensor based on 8-aminoquinoline and 8-hydroxyquinoline platforms exhibited high selectivity and sensitivity to Cd(2+), distinguishing it from Zn(2+) through different sensing mechanisms. This highlights the potential of quinoline-based compounds in environmental monitoring and biochemical assays (Zhou et al., 2012).

Safety And Hazards

The safety and hazards associated with “N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-2-phenoxyacetamide” are not explicitly mentioned in the search results. However, as with all chemicals, appropriate safety measures should be taken when handling and storing this compound.


properties

IUPAC Name

N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3/c1-14(22)21-11-5-6-15-12-16(9-10-18(15)21)20-19(23)13-24-17-7-3-2-4-8-17/h2-4,7-10,12H,5-6,11,13H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYESXOUTGVRNLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCCC2=C1C=CC(=C2)NC(=O)COC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-phenoxyacetamide

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